(2Z)-4(1H)-Pyrimidinylideneacetaldehyde
Description
“(2Z)-4(1H)-Pyrimidinylideneacetaldehyde” is a pyrimidine-derived compound characterized by a conjugated enal system (α,β-unsaturated aldehyde) with a Z-configuration at the double bond. Its structure comprises a pyrimidine ring fused to an acetaldehyde moiety, where the aldehyde group is conjugated to the pyrimidinylidene system. This configuration confers unique electronic properties, such as enhanced electrophilicity at the carbonyl carbon, making it reactive toward nucleophiles. However, its instability under ambient conditions necessitates careful handling and storage in inert environments .
Properties
CAS No. |
119884-62-7 |
|---|---|
Molecular Formula |
C6H6N2O |
Molecular Weight |
122.127 |
IUPAC Name |
(2Z)-2-(1H-pyrimidin-6-ylidene)acetaldehyde |
InChI |
InChI=1S/C6H6N2O/c9-4-2-6-1-3-7-5-8-6/h1-5H,(H,7,8)/b6-2- |
InChI Key |
SDMIVQGHNMXIGM-KXFIGUGUSA-N |
SMILES |
C1=CN=CNC1=CC=O |
Synonyms |
Acetaldehyde, 4(1H)-pyrimidinylidene- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
The structural and functional attributes of “(2Z)-4(1H)-Pyrimidinylideneacetaldehyde” can be contextualized by comparing it with related pyrimidine and pyrimidinone derivatives. Below is a detailed analysis based on structural analogs identified in recent patent literature () and theoretical considerations:
Structural Comparison
Key Observations :
- Electronic Properties: The enal system in this compound renders it more electrophilic than saturated pyrimidinones, which exhibit greater stability due to delocalized π-electrons in fused aromatic systems.
- Solubility : Piperidine/piperazine-substituted analogs (e.g., 7-(piperidin-4-yl) derivatives) demonstrate superior aqueous solubility compared to the aldehyde-containing target compound, which is hydrophobic and prone to aggregation .
- Tautomerization: Unlike pyrimidinones, which exist predominantly in keto forms, the enal system in the target compound may undergo keto-enol tautomerization, complicating its reactivity profile.
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